Product packaging for (2S)-2,4,4-Trihydroxybutanoic acid(Cat. No.:CAS No. 62386-31-6)

(2S)-2,4,4-Trihydroxybutanoic acid

Cat. No.: B14523143
CAS No.: 62386-31-6
M. Wt: 136.10 g/mol
InChI Key: WLBZSUDERATLNN-REOHCLBHSA-N
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Description

(2S)-2,4,4-Trihydroxybutanoic acid is a short-chain hydroxy acid with the molecular formula C4H8O5 and an average molecular mass of 136.10 g/mol . This compound features one defined stereocenter in the (S) configuration . It is a secondary metabolite that belongs to a class of organic compounds known as short-chain hydroxy acids and derivatives, which are hydroxy acids with an alkyl chain containing fewer than 6 carbon atoms . As a secondary metabolite, it is a metabolically or physiologically non-essential molecule that may serve a role in defense, signaling, or arise from the incomplete metabolism of other compounds . The compound is related to other stereoisomers such as threonic acid ((2S,3R)-2,3,4-trihydroxybutanoic acid), which is a key metabolite and degradation product of Ascorbic Acid (Vitamin C) and is used extensively as a reference standard in analytical method development and validation . Research-grade this compound is supplied with detailed characterization data and is intended for use in analytical method development, method validation, and Quality Control applications, including support for Abbreviated New Drug Applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications or human use. The product can be shipped at ambient temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O5 B14523143 (2S)-2,4,4-Trihydroxybutanoic acid CAS No. 62386-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62386-31-6

Molecular Formula

C4H8O5

Molecular Weight

136.10 g/mol

IUPAC Name

(2S)-2,4,4-trihydroxybutanoic acid

InChI

InChI=1S/C4H8O5/c5-2(4(8)9)1-3(6)7/h2-3,5-7H,1H2,(H,8,9)/t2-/m0/s1

InChI Key

WLBZSUDERATLNN-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)O)C(O)O

Canonical SMILES

C(C(C(=O)O)O)C(O)O

Origin of Product

United States

Contextualization of 2s 2,4,4 Trihydroxybutanoic Acid Within the Hydroxybutanoic Acid Family

Nomenclature and Stereochemical Considerations

The precise naming and classification of (2S)-2,4,4-Trihydroxybutanoic acid are dictated by internationally recognized standards, which are crucial for unambiguous scientific communication.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "this compound" systematically describes its molecular structure. The parent chain is a "butanoic acid," indicating a four-carbon carboxylic acid. The prefixes "trihydroxy" and the locants "2,4,4" specify the presence of three hydroxyl groups, with one at the second carbon position and two at the fourth carbon position. The "(2S)" designation specifies the stereochemical configuration at the chiral center, which is the carbon atom at the second position.

Systematically, this compound is classified as a trihydroxybutanoic acid. It belongs to the broader class of sugar acids and their derivatives, which are compounds containing a saccharide unit bearing a carboxylic acid group. hmdb.ca

PropertyDescription
IUPAC Name This compound
Parent Chain Butanoic acid
Substituents Three hydroxyl (-OH) groups
Locants 2, 4, 4
Stereochemistry (2S)
Chemical Class Trihydroxybutanoic acid, Sugar acid derivative hmdb.ca

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The family of trihydroxybutanoic acids exhibits several types of stereoisomerism.

For instance, 2,3,4-trihydroxybutanoic acid has two chiral centers (at C2 and C3), giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other and are known as D-erythronic acid and L-erythronic acid, respectively. Similarly, the (2R,3S) and (2S,3R) isomers are enantiomers and are known as L-threonic acid and D-threonic acid. cymitquimica.com The relationship between erythronic acid and threonic acid is that of diastereomers, which are stereoisomers that are not mirror images of each other.

In the case of 2,4,4-Trihydroxybutanoic acid, there is only one chiral center at the C2 position. Therefore, it can exist as a pair of enantiomers: this compound and (2R)-2,4,4-Trihydroxybutanoic acid. These two molecules are non-superimposable mirror images of each other.

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. The single chiral center at the C2 position in 2,4,4-Trihydroxybutanoic acid, arising from its attachment to four different groups (a hydrogen atom, a carboxyl group, a hydroxyl group, and a -CH2C(OH)2H group), is the source of its chirality.

Structural Distinctiveness Compared to Other Butanoic Acid Isomers

The structure of this compound distinguishes it from other butanoic acid isomers, leading to potentially unique chemical and physical properties. A comparison with other trihydroxybutanoic acid isomers, such as 2,3,4-trihydroxybutanoic acid and 2,2,4-trihydroxybutanoic acid, highlights these differences.

IsomerMolecular FormulaIUPAC NameKey Structural Features
This compound C4H8O5This compoundOne chiral center at C2. Two hydroxyl groups on the terminal C4.
2,3,4-Trihydroxybutanoic acid C4H8O52,3,4-Trihydroxybutanoic acidTwo chiral centers at C2 and C3. Hydroxyl groups at C2, C3, and C4. ebi.ac.uk
2,2,4-Trihydroxybutanoic acid C4H8O52,2,4-Trihydroxybutanoic acidNo chiral center at C2 (gem-diol). One chiral center may exist depending on the overall structure, but the gem-diol at C2 is a key feature. nih.gov

The presence of a geminal diol (two hydroxyl groups on the same carbon) at the C4 position in this compound is a significant structural feature. Gem-diols can be in equilibrium with their corresponding aldehydes or ketones, although this equilibrium often favors the carbonyl compound. However, in this case, the C4 is a primary carbon, which would be in equilibrium with an aldehyde.

The unique arrangement of hydroxyl groups in this compound, particularly the terminal gem-diol, suggests that its chemical reactivity, solubility, and biological interactions, should they be studied, would differ from its other trihydroxybutanoic acid isomers.

Hypothesized Occurrence and Biogeochemical Cycling of 2s 2,4,4 Trihydroxybutanoic Acid

Theoretical Considerations for Potential Natural Occurrence in Biological Systems

The existence of (2S)-2,4,4-Trihydroxybutanoic acid in biological systems is purely hypothetical at present. Its chemical structure, particularly the geminal diol (two hydroxyl groups on a single carbon atom), is noteworthy because such configurations are typically unstable and tend to dehydrate to form a carbonyl group (in this case, an aldehyde). quora.comlibretexts.org However, enzymatic stabilization or specific intracellular conditions could theoretically allow for its transient or stable existence.

Several biosynthetic routes can be postulated. A plausible pathway could involve the enzymatic modification of a precursor from central carbon metabolism. For instance, a molecule like 4-hydroxy-2-oxobutanoic acid could undergo stereospecific reduction at the C2 ketone, followed by enzymatic hydration of a C4 aldehyde to form the gem-diol. The enzymes responsible would likely be highly specific oxidoreductases and hydratases.

Another compelling hypothesis stems from the degradation of more complex, widely occurring molecules. L-ascorbic acid (Vitamin C) is known to degrade into various four-carbon fragments, most notably L-threonic acid. researchgate.netresearchgate.net It is conceivable that an alternative, perhaps microbially-mediated, degradation pathway for ascorbate (B8700270) or other sugar acids could lead to intermediates that are subsequently transformed into this compound. This would involve a series of oxidative and reductive steps, potentially catalyzed by promiscuous enzymes that act on structurally similar substrates. oup.comnih.gov

Analogous Structures and Their Presence in Biota

While this compound itself is hypothetical, numerous structurally analogous hydroxybutanoic acids are well-documented in various organisms. These compounds establish a precedent for the existence and metabolic relevance of short-chain polyhydroxy acids in nature. Their presence across different domains of life suggests that the fundamental C4 hydroxy acid scaffold is a versatile and recurring motif in biochemistry.

Key analogs include stereoisomers like L-threonic acid and D-erythronic acid. L-threonic acid is a known catabolite of L-ascorbic acid in plants and animals and has been identified in human blood and aqueous humour. researchgate.netnih.govhmdb.ca Similarly, erythronic acid is found in various biological contexts and is considered a byproduct of the pentose (B10789219) phosphate (B84403) pathway. nih.gov The table below details these and other significant analogous structures.

Compound NameNatural OccurrenceBiological Significance
L-Threonic acid A metabolite of Vitamin C degradation; found in plants (e.g., Brassica oleracea, Pelargonium crispum), and human fluids. researchgate.netnih.govhmdb.caIntermediate in ascorbate catabolism.
D-Erythronic acid Found in human fluids; can be formed from the pentose phosphate pathway intermediate, erythrose-4-phosphate. nih.govPotential biomarker of metabolic flux through the pentose phosphate pathway.
(R)-3-Hydroxybutanoic acid Monomer unit of the biopolymer polyhydroxybutyrate (B1163853) (PHB), found in numerous bacteria (e.g., Cupriavidus necator, Bacillus megaterium). nih.govslideshare.netServes as an intracellular carbon and energy storage molecule.
4-Hydroxybutanoic acid Identified in various microbial metabolic pathways, including butanoate metabolism. nih.govAn intermediate in carbon metabolism and can be involved in specific carbon fixation cycles.

Microbial Metabolism and Transformation Pathways of Related Hydroxybutanoic Acid Derivatives

Microorganisms are master chemists, capable of a vast array of biotransformations. Their metabolic machinery provides a fertile ground for hypothesizing how a compound like this compound could be synthesized or degraded. The metabolism of its structural analogs offers a clear window into these potential pathways.

Microbial enzymes, particularly oxidoreductases such as alcohol dehydrogenases and aldehyde dehydrogenases, are central to the interconversion of hydroxylated and carboxylated compounds. acs.orgbiorxiv.org These enzymes often exhibit broad substrate specificity, enabling them to act on a variety of molecules, including short-chain diols and triols. nih.govresearchgate.net

A key process in the microbial world is the synthesis and degradation of polyhydroxyalkanoates (PHAs), which are polyesters produced by bacteria as carbon and energy reserves. nih.govnih.govresearchgate.net PHA depolymerases (PhaZ) break down these polymers into their constituent hydroxy acid monomers, such as 3-hydroxybutyrate (B1226725). nih.gov This monomer is then oxidized to acetoacetyl-CoA and funneled into central metabolism. nih.gov This demonstrates a robust microbial system for processing hydroxybutanoic acids.

Furthermore, microbes can perform highly specific hydroxylations of carboxylic acids and other organic molecules. nih.govacs.orgnih.gov It is plausible that a precursor butanoic acid could be sequentially hydroxylated by different enzymes to yield a trihydroxy derivative. The table below lists examples of relevant microbial biotransformations.

Transformation TypeEnzyme ClassSubstrate/Product ExampleSignificance
Oxidation Alcohol/Aldehyde DehydrogenaseEnantioselective oxidation of 1,2-diols to L-α-hydroxy acids. acs.orgDemonstrates microbial capacity to convert polyols to functionalized acids.
Oxidation Glycolate OxidaseOxidation of various 2-hydroxy acids to 2-oxo acids. acs.orgShows enzymatic activity on the α-hydroxy acid moiety.
Reduction Aldehyde Dehydrogenase (Reverse reaction)Direct reduction of carboxylic acids to aldehydes without prior activation. biorxiv.orgA potential route to form aldehyde intermediates for further modification.
Hydrolysis PHA DepolymeraseDegradation of Polyhydroxybutyrate (PHB) to 3-hydroxybutyrate monomers. nih.govKey step in mobilizing stored carbon from biopolymers into metabolic pathways.

Short-chain organic acids, including hydroxybutanoic acid derivatives, are pivotal intermediates in biogeochemical carbon cycling. nih.govnih.govyoutube.com In soil ecosystems, plant root exudates release simple sugars and organic acids, which are rapidly consumed by heterotrophic microbes. nih.gov This consumption fuels microbial respiration and biomass production, forming a critical link in the terrestrial carbon cycle. nih.govcopernicus.org

Microbes also degrade complex biopolymers like lignin (B12514952) and cellulose, breaking them down into simpler molecules, including various phenolic and carboxylic acids, which are then channeled into central metabolic pathways like the Krebs cycle. frontiersin.org The metabolism of storage polymers like PHAs represents an internal carbon cycle for many bacteria. nih.govresearchgate.net Under nutrient-limiting conditions, these bacteria degrade their PHA stores to provide carbon and energy for survival, eventually releasing the carbon as CO₂ through respiration. slideshare.net A hypothetical compound like this compound, if it exists, would likely serve as a readily available carbon source for microbes, fitting into this rapid cycling of dissolved organic matter within microbial food webs.

Synthetic Methodologies for 2s 2,4,4 Trihydroxybutanoic Acid

Chemical Synthesis Approaches for Stereoselective Production

The chemical synthesis of (2S)-2,4,4-Trihydroxybutanoic acid necessitates strategies that can introduce the desired stereochemistry at the C2 position while managing the three hydroxyl groups and the carboxylic acid moiety.

Asymmetric Synthesis Strategies for Chiral Control

Asymmetric synthesis is fundamental to obtaining enantiomerically pure this compound. A common strategy involves the use of a chiral pool approach, starting from readily available chiral molecules. For instance, a plausible synthetic route could commence from a chiral C4 building block like a protected D-erythrose or D-threose, which already possesses the required stereochemistry at some centers.

Another powerful approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of a 2-hydroxy acid, an auxiliary could be attached to a glyoxylic acid derivative, followed by a stereoselective nucleophilic addition to form the C-C bond at the C3 position.

Substrate-controlled diastereoselective reactions are also crucial. For example, the stereoselective reduction of a keto group at the C2 position of a suitable precursor can establish the (S)-hydroxyl group. The stereochemical outcome is dictated by the existing stereocenters in the molecule and the choice of reducing agent.

Selective Functional Group Protection and Deprotection in Multi-Hydroxylated Systems

The presence of three hydroxyl groups and a carboxylic acid in this compound mandates a robust protecting group strategy to ensure chemoselectivity during synthetic transformations. wikipedia.orgjocpr.com The choice of protecting groups is critical, as they must be stable under various reaction conditions and removable selectively without affecting other parts of the molecule. wikipedia.orgresearchgate.net

Hydroxyl Protecting Groups:

Silyl Ethers: Groups like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) are commonly used. libretexts.org They vary in steric bulk and stability, allowing for selective protection and deprotection. For instance, a primary hydroxyl group can often be selectively protected in the presence of secondary hydroxyls. highfine.com

Acetals and Ketals: Cyclic protecting groups such as benzylidene acetals or acetonides are effective for protecting 1,2- or 1,3-diols. highfine.com The formation of a five- or six-membered ring with the hydroxyl groups at C2 and C4, or C4 and the gem-diol precursor at C4, could be a viable strategy. These are generally stable to basic and nucleophilic reagents but are cleaved under acidic conditions. wikipedia.orghighfine.com

Ester Protecting Groups: Acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv) groups can also be employed. libretexts.orghighfine.com Their differing steric and electronic properties allow for differential protection and deprotection schemes. For instance, the greater steric hindrance of the pivaloyl group can allow for selective protection of a primary alcohol. highfine.com

Carboxylic Acid Protecting Groups:

Esters: The carboxylic acid is typically protected as an ester, for example, a methyl, ethyl, or benzyl (B1604629) ester, to prevent its interference in reactions targeting the hydroxyl groups. libretexts.org Benzyl esters are particularly useful as they can be removed by hydrogenolysis, a mild condition that often does not affect other protecting groups. libretexts.org

An orthogonal protecting group strategy, where different classes of protecting groups are used for different functional groups, is essential. This allows for the selective removal of one group in the presence of others, enabling sequential and site-specific modifications of the molecule. jocpr.com

Enantioselective Catalysis in C-C and C-O Bond Formation

Enantioselective catalysis offers a powerful and atom-economical method for establishing the stereochemistry in this compound. This can be applied to key bond-forming reactions.

C-C Bond Formation:

Asymmetric Aldol (B89426) Reactions: A key step could involve the asymmetric aldol reaction between an enolate of a protected glycolic acid derivative and a suitable two-carbon aldehyde. Chiral catalysts, such as proline or metal complexes with chiral ligands, can control the stereochemistry of the newly formed C-C bond and the hydroxyl group at the C2 position.

Asymmetric Allylation/Alkylation: The synthesis could proceed via an asymmetric allylation of a glyoxylate (B1226380) derivative, followed by oxidative cleavage of the double bond to yield the carboxylic acid and a primary alcohol.

C-O Bond Formation:

Sharpless Asymmetric Dihydroxylation (AD): If a precursor with a carbon-carbon double bond at the C2-C3 or C3-C4 position is synthesized, the Sharpless AD can be used to introduce two adjacent hydroxyl groups with high stereoselectivity. nih.gov The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) determines the facial selectivity of the dihydroxylation. nih.gov

Sharpless Asymmetric Aminohydroxylation (AA): While this method introduces an amino and a hydroxyl group, it highlights the power of osmium-catalyzed asymmetric transformations. nih.gov A related asymmetric hydroxylation could be envisaged with a suitable catalyst system.

The following table summarizes potential catalytic strategies:

Reaction TypeCatalyst TypeApplication in Synthesis of this compound Precursor
Asymmetric Aldol ReactionProline or Chiral Metal ComplexesFormation of the C2-C3 bond with control over the C2 hydroxyl stereocenter.
Asymmetric DihydroxylationOsmium tetroxide with Chiral LigandsIntroduction of C2 and C3 hydroxyls or C3 and C4 hydroxyls stereoselectively.
Asymmetric HydrogenationChiral Rhodium or Ruthenium ComplexesStereoselective reduction of a C=C double bond in a precursor.

Enzymatic and Biocatalytic Pathways for this compound Production

Biocatalysis provides an environmentally benign and highly selective alternative to chemical synthesis. The use of enzymes or whole-cell microorganisms can overcome many of the challenges associated with stereocontrol and functional group protection.

Screening and Engineering of Hydrolases and Oxidoreductases for Specific Transformations

The synthesis of this compound can be envisioned through the action of specific enzymes, particularly oxidoreductases and hydrolases.

Oxidoreductases: Dehydrogenases and reductases are key enzymes for the interconversion of hydroxyl and keto groups. A potential pathway could involve the stereoselective reduction of a 2-keto-4,4-dihydroxybutanoic acid precursor. Screening of known ketoreductases (KREDs) from various microorganisms could identify an enzyme with the desired (S)-selectivity for the C2 position. nih.gov Furthermore, cytochrome P450 monooxygenases are known for their ability to hydroxylate non-activated C-H bonds. frontiersin.org An engineered P450 could potentially introduce the hydroxyl group at the C4 position of a suitable butanoic acid derivative.

Hydrolases: Lipases and esterases are widely used for the kinetic resolution of racemic alcohols and esters. uni-graz.at A racemic mixture of a protected 2,4,4-trihydroxybutanoic acid ester could be resolved by an enantioselective lipase (B570770) that preferentially hydrolyzes one enantiomer, leaving the desired (2S)-enantiomer unreacted.

Enzyme Engineering:

Once a promising enzyme candidate is identified, its properties can be further improved through protein engineering. Techniques like site-directed mutagenesis and directed evolution can be used to:

Enhance Stereoselectivity: Modify the active site to favor the formation of the (2S) stereoisomer.

Improve Catalytic Activity: Increase the turnover rate of the enzyme for higher productivity.

Alter Substrate Specificity: Broaden or narrow the range of accepted substrates.

Modify Cofactor Dependence: For instance, engineering a dehydrogenase to use the more abundant NADH instead of NADPH, or vice versa, can be beneficial for whole-cell biocatalysis. nih.gov

Metabolic Engineering Strategies for Enhanced Microbial Biosynthesis of Butanoic Acid Derivatives

Metabolic engineering of microorganisms like Escherichia coli or Corynebacterium glutamicum offers a promising route for the de novo production of this compound from simple carbon sources like glucose. researchgate.netnih.gov While a natural pathway for this specific compound is not known, synthetic pathways can be constructed by combining enzymes from different organisms.

A plausible engineered pathway could start from a central metabolite like pyruvate (B1213749). For example, research on the production of 2,4-dihydroxybutyric acid (DHB) has demonstrated the feasibility of producing related C4 acids. rsc.orgnih.gov A pathway for this compound could be designed by extending these principles:

Precursor Formation: An initial condensation reaction, for instance, between pyruvate and a C1 unit like formaldehyde (B43269) (derived from methanol (B129727) in some engineered strains), could form a 2-keto-4-hydroxybutyric acid intermediate. rsc.org

Hydroxylation: A specific hydroxylase could be introduced to add a second hydroxyl group at the C4 position, forming a 2-keto-4,4-dihydroxy intermediate.

Stereoselective Reduction: An engineered (S)-specific 2-ketoacid reductase would then reduce the keto group to a hydroxyl group, yielding the final product, this compound.

To enhance the production of the target molecule, several metabolic engineering strategies can be employed:

Pathway Optimization: Overexpression of genes encoding the rate-limiting enzymes in the synthetic pathway to increase metabolic flux towards the product.

Elimination of Competing Pathways: Deletion of genes responsible for the formation of byproducts to redirect carbon flow. For example, knocking out pathways that consume the precursor pyruvate. rsc.org

Cofactor Engineering: Ensuring a sufficient supply of necessary cofactors like NADH or NADPH by overexpressing genes involved in their regeneration. nih.govnih.gov

Transporter Engineering: Improving the export of the final product out of the cell to prevent feedback inhibition and simplify downstream processing.

The following table outlines a hypothetical engineered pathway and the corresponding strategies:

Metabolic StepEnzyme TypeMetabolic Engineering Strategy
Precursor CondensationAldolase (B8822740)Overexpression of the aldolase gene.
C4-HydroxylationHydroxylase (e.g., P450)Screening and engineering of the hydroxylase for high activity and specificity.
Stereoselective Reduction(S)-Specific KetoreductaseEngineering of the reductase for high (S)-selectivity and cofactor compatibility.
Cofactor RegenerationDehydrogenase (e.g., glucose-6-phosphate dehydrogenase)Overexpression of genes involved in NADPH or NADH regeneration.
Byproduct FormationLactate Dehydrogenase, etc.Knockout of genes leading to competing byproducts.

By combining these chemical and biological approaches, efficient and stereoselective routes to this compound can be developed, paving the way for its potential applications.

Cell-Free Enzymatic Systems for Efficient and High-Yield Production of this compound

The pursuit of sustainable and efficient methods for chemical synthesis has led to the development of innovative platforms, among which cell-free enzymatic systems have emerged as a powerful tool. These systems, which utilize the catalytic machinery of cells without the constraints of maintaining cell viability, offer a promising avenue for the high-yield production of complex chiral molecules like this compound. By operating in vitro, cell-free systems allow for direct control over reaction conditions, the ability to use toxic substrates or produce toxic products that would be detrimental to living cells, and simplified purification processes. nih.govnih.govosti.gov

The core principle of cell-free enzymatic synthesis lies in the use of either purified enzymes or crude cell extracts containing the necessary biocatalysts to construct a specific metabolic pathway. researchgate.net This approach enables the design of multi-enzyme cascades in a single reaction vessel, facilitating complex molecular transformations in a one-pot setup. rug.nlsciepublish.com Such cascades can be meticulously optimized by adjusting enzyme concentrations, and cofactor regeneration systems, and by employing protein engineering to enhance enzyme activity and stability. nih.govrsc.org

While direct research on the cell-free enzymatic production of this compound is not extensively documented in publicly available literature, the principles and methodologies are well-established through the successful synthesis of structurally related compounds. These examples serve as a blueprint for the potential development of a high-yield process for the target molecule.

Illustrative Research Findings in Cell-Free Synthesis

The versatility of cell-free systems is demonstrated by the production of various dihydroxy and other complex organic acids. For instance, a synthetic metabolic pathway has been constructed for the biosynthesis of 2,4-dihydroxybutyric acid (DHB). One such pathway starts from homoserine, utilizing a homoserine transaminase and a 2-oxo-4-hydroxybutyrate (OHB) reductase. nih.gov Another innovative route produces DHB from a mixture of methanol and glucose in engineered Escherichia coli, showcasing the potential for using alternative feedstocks. rsc.org This pathway involves a methanol dehydrogenase, a pyruvate-dependent aldolase, and an enzymatic hydrogenation step. rsc.org

In a notable example of achieving high titers, a fed-batch cultivation of an engineered E. coli strain expressing a synthetic pathway from homoserine resulted in the production of 5.3 g/L of DHB. nih.gov Further optimization and different strategies, such as using methanol as a co-substrate, have pushed the production of 2,4-DHB to as high as 14.6 g/L in a 5 L bioreactor. rsc.org

Multi-enzyme cascades have also been successfully employed for the enantiopure synthesis of related hydroxy acids. For example, a modular biocatalytic cascade was designed to produce (R)- or (S)-2-hydroxy-4-(methylthio)butanoic acid (HMTBA) from L-methionine, achieving impressive titers of 97.6 g/L and 96.4 g/L for the (R)- and (S)-enantiomers, respectively, at a 1 L scale. researchgate.net This system comprised an L-amino acid deaminase and different stereoselective reductases to control the chirality of the final product. researchgate.net

These findings highlight key strategies for achieving high yields in cell-free systems:

Pathway Design: The rational design of novel, synthetic metabolic pathways is fundamental. nih.govrsc.org

Enzyme Screening and Engineering: Identifying and improving the activity of key enzymes, such as reductases and transaminases, is crucial for high efficiency. nih.gov

Cofactor Regeneration: Integrating efficient cofactor regeneration systems is essential for driving the desired reactions. sciepublish.com

Process Optimization: Optimizing reaction conditions, including substrate feeding and byproduct removal, can significantly enhance product titers. rsc.org

Data from Relevant Cell-Free Synthesis Studies

The following tables summarize the data from the aforementioned studies on related compounds, illustrating the potential for high-yield production using cell-free and engineered whole-cell biocatalytic systems.

Table 1: Production of 2,4-Dihydroxybutyric Acid (DHB) via Engineered E. coli

Starting MaterialKey EnzymesHost OrganismProduction TiterReference
HomoserineHomoserine transaminase, OHB reductaseEscherichia coli5.3 g/L nih.gov
Methanol + GlucoseMethanol dehydrogenase, Pyruvate-dependent aldolase, Aldo-keto reductaseEscherichia coli14.6 g/L rsc.org

Table 2: Enantioselective Synthesis of 2-Hydroxy-4-(methylthio)butanoic Acid (HMTBA) via a Multi-Enzyme Cascade

ProductStarting MaterialKey EnzymesProduction TiterEnantiomeric PurityReference
(R)-HMTBAL-methionineL-amino acid deaminase, (R)-selective reductase97.6 g/L>99% researchgate.net
(S)-HMTBAL-methionineL-amino acid deaminase, (S)-selective reductase96.4 g/L>99% researchgate.net

These examples underscore the capacity of cell-free and engineered biocatalytic systems to achieve high-titer production of complex, chiral molecules. A hypothetical pathway for this compound could be envisioned starting from a suitable precursor, followed by a series of enzymatic reactions including hydroxylations and a stereoselective reduction to establish the (S)-configuration at the C2 position. The development of such a process would rely on the discovery or engineering of enzymes with the requisite specificity and activity, a task for which the principles of cell-free synthetic biology are exceptionally well-suited.

Analytical and Spectroscopic Characterization of 2s 2,4,4 Trihydroxybutanoic Acid in Research

Advanced Chromatographic Techniques for Separation and Purification

No specific methods for the chromatographic separation or purification of (2S)-2,4,4-Trihydroxybutanoic acid have been documented in the reviewed literature.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

There are no published HPLC methods specifically developed or validated for the analysis of this compound.

Gas Chromatography (GC) Approaches for Volatile Derivatives and Quantitative Analysis

Information regarding GC analysis of volatile derivatives of this compound is not available.

Chiral Chromatography for Enantiomeric Purity and Isomer Resolution

While chiral chromatography is a relevant technique for separating stereoisomers, no studies applying this method to resolve or assess the enantiomeric purity of this compound were found.

Mass Spectrometry (MS) for Structural Confirmation and Quantification

Specific mass spectrometric data for this compound is not present in the referenced scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

There are no available HRMS studies that report the accurate mass determination of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

No tandem mass spectrometry experiments or elucidated fragmentation pathways specifically for this compound have been published.

Isotopic Labeling Strategies in Metabolomics Research

Isotopic labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying metabolites. In the context of studying a compound like this compound, stable isotopes (e.g., ¹³C, ²H, ¹⁵N) can be incorporated into precursor molecules to follow their metabolic fate.

Key Strategies and Applications:

Metabolic Flux Analysis: By introducing a ¹³C-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine, into a biological system, researchers can track the incorporation of the label into downstream metabolites. acs.org This allows for the elucidation of the biosynthetic pathways that may lead to the formation of this compound.

Metabolite Identification and Quantification: Chemical isotope labeling, where a specific functional group is tagged with an isotopic label, is another valuable approach. For carboxylic acids like this compound, derivatization with an isotope-coded reagent can enhance detection sensitivity and enable accurate quantification in complex biological samples using mass spectrometry. researchgate.net For instance, the carboxylic acid group can be labeled with ¹⁸O. acs.org Similarly, the hydroxyl groups can be targeted with specific labeling reagents. acs.org

Enhanced NMR and MS Detection: Isotope labeling can significantly improve the detection of metabolites in both NMR and MS-based analyses. nih.govnih.gov For example, ¹³C-labeling can overcome the low natural abundance of this isotope, leading to stronger signals in ¹³C NMR spectroscopy. In mass spectrometry, the isotopic signature of a labeled metabolite allows it to be clearly distinguished from the background matrix. researchgate.net

The choice of labeling strategy depends on the specific research question, whether it is to uncover novel metabolic pathways, to quantify the metabolite under different conditions, or to improve its detection in complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for complete structural assignment.

Proton (¹H) NMR Spectroscopy for Connectivity and Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons. For this compound, the following proton signals would be expected:

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale
H2~4.0 - 4.2Doublet of doublets (dd)1HLocated on a carbon bearing a hydroxyl group and adjacent to a methylene (B1212753) group.
H3~1.8 - 2.2Multiplet (m)2HMethylene protons adjacent to two chiral centers, likely showing complex splitting.
OH (at C2, C4, C4)Broad, variableSinglet (s)3HChemical shift is dependent on solvent, concentration, and temperature.
COOHVery broad, >10Singlet (s)1HCarboxylic acid proton, often exchanges with solvent.

The predicted chemical shifts are based on data for similar compounds like 2-hydroxybutanoic acid and 2,4-dihydroxybutanoic acid. hmdb.canih.govhmdb.ca

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Characterization

The ¹³C NMR spectrum reveals the number of different carbon environments in a molecule. For this compound, four distinct carbon signals are expected.

Carbon Predicted Chemical Shift (ppm) Rationale
C1 (COOH)~175 - 180Typical range for a carboxylic acid carbon.
C2 (CH-OH)~70 - 75Carbon atom bonded to a hydroxyl group.
C3 (CH₂)~35 - 45Methylene carbon.
C4 (C(OH)₂)~90 - 100Carbon atom bonded to two hydroxyl groups (gem-diol).

The predicted chemical shifts are based on general values for functional groups and data from related compounds like butanoic acid and its hydroxylated derivatives. docbrown.infonih.gov

Other Spectroscopic Methods for Stereochemical Analysis (e.g., Circular Dichroism)

While NMR can define the connectivity of a molecule, it is often challenging to determine the absolute stereochemistry of chiral centers without specialized techniques or derivatization. Circular Dichroism (CD) spectroscopy is a powerful method for this purpose.

Principle of Circular Dichroism:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org An achiral molecule will not have a CD spectrum, while a chiral molecule will show a characteristic spectrum of positive and/or negative peaks, known as Cotton effects. The sign and intensity of these peaks are directly related to the three-dimensional arrangement of atoms around the chiral center. chiralabsxl.com

Application to this compound:

The this compound molecule possesses a chiral center at the C2 position. This chirality will give rise to a specific CD spectrum.

The carboxylic acid chromophore and the hydroxyl groups will contribute to the CD signal. The n → π* transition of the carboxylic acid group, typically observed in the 200-220 nm region, is particularly sensitive to the stereochemistry at the adjacent α-carbon. researchgate.net

By comparing the experimental CD spectrum of the isolated compound to that of known standards or to spectra predicted by theoretical calculations, the absolute configuration (R or S) at the C2 center can be determined. msu.edu For example, a positive or negative Cotton effect at a specific wavelength can be correlated with a particular stereochemical arrangement. chiralabsxl.com

The use of CD spectroscopy is therefore a critical step in the complete characterization of a chiral molecule like this compound, providing information that is complementary to that obtained from NMR and mass spectrometry.

Theoretical and Computational Chemistry of 2s 2,4,4 Trihydroxybutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and the thermodynamics and kinetics of chemical reactions.

Density Functional Theory (DFT) Studies for Energetics and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict geometries, reaction energies, and transition states. For (2S)-2,4,4-Trihydroxybutanoic acid, DFT studies could provide valuable information on its stability, reactivity, and potential reaction pathways. However, a dedicated search of scientific databases yielded no specific DFT studies focused on the energetics or reaction mechanisms of this particular compound. While DFT has been applied to other sugar acids and related hydroxy acids, direct data for this compound is absent.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of electronic structure. High-level ab initio calculations for this compound would offer a precise understanding of its electronic properties. At present, no such high-accuracy electronic structure analyses for this compound have been published.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations could reveal the preferred three-dimensional shapes (conformations) of this compound in different environments, such as in a vacuum or in the presence of a solvent like water. These simulations are also crucial for understanding how the molecule interacts with its surroundings. Despite the common application of MD simulations to study biomolecules, there is no available research that specifically details the conformational analysis or solvent interactions of this compound.

Cheminformatics and Data Mining for Analogous Compound Analysis and Structure-Function Correlations

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. Data mining of chemical databases could potentially identify compounds with structures similar to this compound and analyze any known biological activities to infer potential functions. This type of analysis, including the development of Quantitative Structure-Activity Relationship (QSAR) models, relies on existing data. Due to the scarcity of data on this compound and its close analogs, no specific cheminformatics or data mining studies focusing on its structure-function correlations are available.

Role of 2s 2,4,4 Trihydroxybutanoic Acid As a Precursor in Organic Synthesis and Biotechnology

Chiral Building Block Applications in Complex Molecule Synthesis

The defined stereochemistry of (2S)-2,4,4-trihydroxybutanoic acid makes it a valuable chiral pool starting material for the asymmetric synthesis of complex molecules. Chiral building blocks are essential in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific three-dimensional arrangement.

The multiple hydroxyl groups and the carboxylic acid moiety in this compound offer numerous points for synthetic manipulation. These functional groups can be selectively protected, activated, or modified to build up molecular complexity. For instance, similar chiral C4 building blocks, such as trans-dihydroxybutyrolactols derived from tartaric and ascorbic acids, have been successfully employed in the synthesis of polyhydroxylated alkaloids like (+)-lentiginosine and (–)-deacetylanisomycin. rsc.org This demonstrates the potential of such C4 synthons to be transformed into intricate and biologically active natural products.

The synthetic utility of related dihydroxybutanoic acids further underscores this potential. For example, (2S)-2,4-dihydroxybutanoic acid is a known chiral compound, and its derivatives are utilized in various synthetic applications. nih.gov The presence of an additional hydroxyl group in this compound could offer alternative synthetic routes or access to different classes of complex molecules.

Derivatization to Bioactive Analogues and Pharmaceutical Intermediates

The functional groups of this compound are amenable to a wide range of chemical transformations, allowing for its derivatization into various bioactive analogues and pharmaceutical intermediates. The hydroxyl and carboxylic acid groups can participate in esterification, amidation, etherification, and oxidation/reduction reactions, among others.

This versatility is exemplified by the use of similar structures in drug synthesis. For instance, hydroxypyrrolidine-2-carboxamides, which are structurally related to cyclized and derivatized forms of hydroxybutanoic acids, are investigated as pharmaceutical intermediates. bldpharm.com Similarly, protected forms of hydroxypyrrolidine-carboxylic acids serve as key building blocks in medicinal chemistry. bldpharm.com

The conversion of dihydroxybutyric acids into lactones, such as α-hydroxy-γ-butyrolactone, is a common and valuable transformation. google.com These lactones are precursors to important compounds like the methionine substitute 2-hydroxy-4-(methylthio)-butyrate (HMTB), which has a significant market in animal nutrition. google.com Given its structure, this compound could potentially be converted into novel, highly functionalized lactones, which could then serve as intermediates for new bioactive molecules.

Table 1: Potential Derivatization Reactions and Applications

Functional GroupReaction TypePotential Product ClassPotential Application Area
Carboxylic AcidAmidationCarboxamidesPharmaceutical analogues
Carboxylic AcidEsterificationEstersBioactive esters, Pro-drugs
Hydroxyl GroupsEtherificationEthersModified synthons with altered polarity
Hydroxyl GroupsAcylationAcyl-protected intermediatesControlled multi-step synthesis
Multiple GroupsCyclizationLactones, PyrrolidinesPharmaceutical intermediates, Alkaloids

Potential for Material Science Applications through Functionalization

The polyhydroxy nature of this compound makes it an intriguing candidate for applications in material science, particularly in the development of biodegradable and functional polymers. Polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by various microorganisms, are a prime example of how hydroxy-carboxylic acids can be utilized as monomers. nih.gov

While this compound is not a common, naturally occurring PHA monomer, its structure suggests it could be chemically or enzymatically polymerized to form novel polyesters with unique properties. The additional hydroxyl groups, compared to a simpler monomer like 3-hydroxybutyrate (B1226725), could lead to polymers with increased hydrophilicity, altered degradation rates, and potential for post-polymerization modification.

Functionalization of polymers derived from hydroxybutyrates can enhance their properties. For example, blending poly(3-hydroxybutyrate) (PHB) with materials like microcrystalline cellulose, polylactic acid (PLA), and lignin (B12514952) has been shown to improve thermal stability and mechanical strength. nih.gov A polymer derived from this compound would have pendant hydroxyl groups that could be cross-linked or functionalized to create hydrogels or other advanced materials.

Table 2: Comparison of Potential Polymer Properties

MonomerPotential Polymer TypeKey Feature of MonomerAnticipated Polymer Property
(R)-3-Hydroxybutyric acidPolyhydroxybutyrate (B1163853) (PHB)Single hydroxyl groupThermoplastic, biodegradable
Lactic AcidPolylactic Acid (PLA)Single hydroxyl groupThermoplastic, biodegradable, good mechanical strength
This compoundPoly(2,4,4-trihydroxybutanoate) (Hypothetical)Three hydroxyl groupsIncreased hydrophilicity, sites for cross-linking, tunable degradation

Biotechnological Relevance in the Production of Value-Added Chemicals (Hypothetical)

While there are no established biotechnological routes for the production of this compound, its synthesis could hypothetically be achieved through metabolic engineering. The biosynthesis of similar compounds, such as 2,4-dihydroxybutyric acid (DHB), has been demonstrated in engineered microorganisms like Escherichia coli. rsc.orgnih.gov

One established pathway for DHB production involves the conversion of homoserine, an amino acid intermediate in the aspartate pathway. google.com This process uses an aminotransferase to convert homoserine to 2-oxo-4-hydroxybutyrate, which is then reduced by a reductase to yield 2,4-DHB. google.com A similar pathway could be envisioned for this compound, starting from a more hydroxylated precursor.

Another synthetic biology approach involves building pathways from simple carbon sources. For instance, a five-step pathway to produce DHB from ethylene (B1197577) glycol has been constructed, involving enzymes such as an aldolase (B8822740), dehydrogenase, lactonase, and dehydratase. nih.gov By selecting or engineering enzymes with appropriate substrate specificities, a similar de novo pathway could theoretically be designed to produce this compound. The key would be the identification or creation of enzymes capable of introducing the additional hydroxyl group at the C4 position.

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